4-Benzyl-7-hydroxy-3-phenylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-7-hydroxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its unique structural features, which include a benzyl group at the 4-position, a hydroxy group at the 7-position, and a phenyl group at the 3-position of the coumarin core.
Mechanism of Action
Target of Action
4-Benzyl-7-hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds characterized by a benzene ring fused to an α-pyrone ring Coumarins have been known to interact with various enzymes and proteins, influencing numerous biological and therapeutic properties .
Mode of Action
Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, including the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are secondary metabolites that participate in various metabolic pathways . They play a key role in the biosynthesis in plants and have numerous biological and therapeutic properties
Pharmacokinetics
Coumarins are known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
Coumarin derivatives have been known to exhibit various therapeutic effects, including anticancer, antimicrobial, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 4-Benzyl-7-hydroxy-3-phenylcoumarin in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-7-hydroxy-3-phenylcoumarin can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-benzylphenol with ethyl phenylacetoacetate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes such as the Knoevenagel condensation, which involves the reaction of benzaldehyde derivatives with active methylene compounds in the presence of a base.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-7-hydroxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-benzyl-7-oxo-3-phenylcoumarin.
Reduction: Formation of 4-benzyl-7-hydroxy-3-phenyl-3,4-dihydrocoumarin.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-Benzyl-7-hydroxy-3-phenylcoumarin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and fluorescent probes due to its unique photophysical properties.
Comparison with Similar Compounds
- 4-Hydroxy-3-phenylcoumarin
- 7-Hydroxy-4-methylcoumarin
- 4-Benzyl-7-methoxycoumarin
Comparison: 4-Benzyl-7-hydroxy-3-phenylcoumarin is unique due to the presence of both benzyl and phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to other coumarins. The hydroxy group at the 7-position also contributes to its distinct chemical reactivity and potential for forming hydrogen bonds.
Biological Activity
4-Benzyl-7-hydroxy-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and dermatology. Its structure, characterized by the presence of a benzyl and a phenolic group, suggests possible interactions with various biological targets.
This compound possesses the following chemical properties:
- Molecular Formula: C20H18O3
- Molecular Weight: 306.36 g/mol
- CAS Number: 80472-58-8
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and others. The mechanism involves the modulation of apoptotic pathways, notably through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 5.0 | Induction of apoptosis |
EKVX | 7.08 | Apoptotic pathway modulation |
NCI-H460 | >100 | Not specified |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes involved in skin aging and cancer progression. Notably, it has shown activity against:
- Tyrosinase : Inhibitory activity was noted, which is crucial for melanin production.
- Collagenase : Significant inhibition was observed, suggesting potential benefits for skin health and anti-aging applications .
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (µM) | Remarks |
---|---|---|
Tyrosinase | 1.05 | Strong inhibitor |
Collagenase | 123.4 | Moderate inhibitor |
Elastase | Not specified | Limited activity observed |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors, thereby inhibiting their function and influencing various biochemical pathways. The precise molecular interactions are still under investigation but are believed to involve hydrogen bonding and hydrophobic interactions due to the presence of hydroxyl and phenolic groups in its structure .
Case Studies
- Skin Aging Study : A study focused on the effects of various phenylcoumarins, including this compound, demonstrated that these compounds could inhibit key enzymes associated with skin aging, such as tyrosinase and collagenase, providing a basis for their use in cosmetic formulations aimed at reducing wrinkles and pigmentation .
- Cancer Research : In a comparative study involving multiple coumarin derivatives, it was found that this compound exhibited one of the highest levels of cytotoxicity against lung cancer cells, highlighting its potential as a lead compound for further development in anticancer therapies .
Properties
IUPAC Name |
4-benzyl-7-hydroxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDPGYTQSJHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.